2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole

Catalog No.
S6742456
CAS No.
2548975-95-5
M.F
C22H30N6O2S
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]...

CAS Number

2548975-95-5

Product Name

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole

IUPAC Name

2-[5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-propan-2-ylbenzimidazole

Molecular Formula

C22H30N6O2S

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C22H30N6O2S/c1-5-25-14-21(23-16(25)4)31(29,30)27-12-17-10-26(11-18(17)13-27)22-24-19-8-6-7-9-20(19)28(22)15(2)3/h6-9,14-15,17-18H,5,10-13H2,1-4H3

InChI Key

XMSCNTMESNSEGD-UHFFFAOYSA-N

SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C

The exact mass of the compound 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole is 442.21509539 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic molecule with a molecular formula of C19H27N5O3SC_{19}H_{27}N_{5}O_{3}S and a molecular weight of approximately 405.5 g/mol. This compound features multiple functional groups, including an imidazole ring, a sulfonyl group, and a benzodiazole moiety, which contribute to its potential biological activity and applications in medicinal chemistry. Its structural complexity is indicated by a complexity rating of 648, suggesting a significant degree of stereochemistry and potential for diverse interactions with biological targets.

The chemical reactivity of this compound can be attributed to its functional groups:

  • Sulfonyl Group: This group can participate in nucleophilic substitution reactions and can act as an electrophile in reactions with nucleophiles.
  • Imidazole Ring: Known for its basicity, the imidazole can undergo protonation and participate in coordination with metal ions or interact with biological macromolecules.
  • Benzodiazole Moiety: Exhibits aromatic stability and can undergo electrophilic substitution reactions.

These properties make the compound versatile for various synthetic pathways and modifications.

Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds containing imidazole rings have been noted for their efficacy against bacteria and fungi.
  • Anticancer Activity: The benzodiazole derivatives are frequently investigated for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression.
  • Neurological Effects: Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

The synthesis of the compound typically involves multi-step organic synthesis techniques:

  • Formation of the Imidazole Sulfonamide: The initial step may involve the reaction of 1-ethyl-2-methyl-1H-imidazole with a sulfonyl chloride to form the sulfonamide derivative.
  • Construction of the Octahydropyrrolo Framework: This could be achieved through cyclization reactions involving appropriate precursors that contain nitrogen atoms to facilitate ring formation.
  • Benzodiazole Formation: The final step may involve coupling reactions to attach the benzodiazole moiety to the previously synthesized intermediates.

Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

The unique structure of this compound suggests several potential applications:

  • Pharmaceutical Development: Given its complex structure and potential biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Research Tool: It can be utilized as a probe in biochemical assays to study enzyme interactions or cellular processes due to its ability to bind various biological targets.
  • Material Science: The compound's unique properties might be explored in developing new materials or sensors based on its chemical reactivity.

Interaction studies are critical for understanding how this compound behaves in biological systems. Potential areas of study include:

  • Protein-Ligand Binding Studies: Using techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with target proteins.
  • Cellular Assays: Evaluating cytotoxicity and cellular uptake using various cancer cell lines or microbial cultures.
  • Molecular Docking Simulations: Computational studies can predict how this compound interacts at the molecular level with specific targets, providing insights into its mechanism of action.

Several compounds share structural similarities with 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole. These include:

Compound NameStructural FeaturesBiological Activity
1-Ethyl-2-methylimidazoleImidazole ringAntimicrobial
Benzodiazole derivativesBenzodiazole coreAnticancer
Octahydropyrrolo compoundsPyrrole ringsNeuroactive

These compounds highlight the uniqueness of the target compound through its combination of multiple pharmacologically relevant moieties, potentially enhancing its efficacy compared to simpler derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

442.21509539 g/mol

Monoisotopic Mass

442.21509539 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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